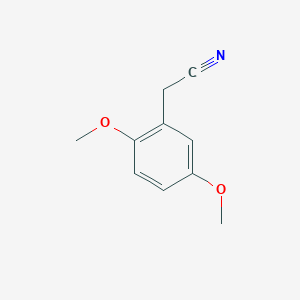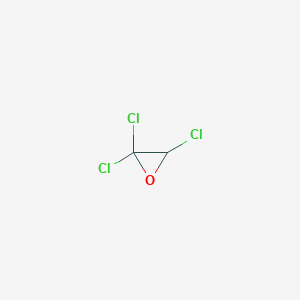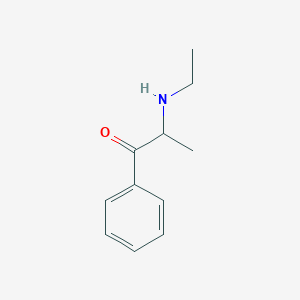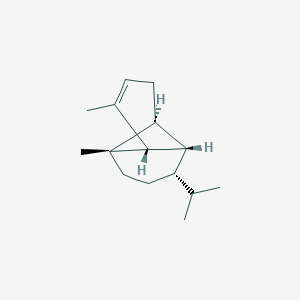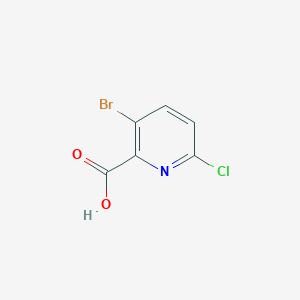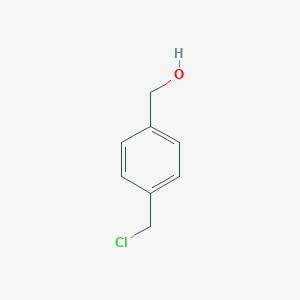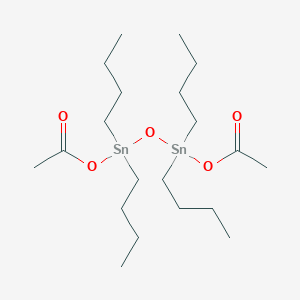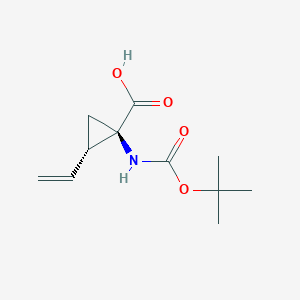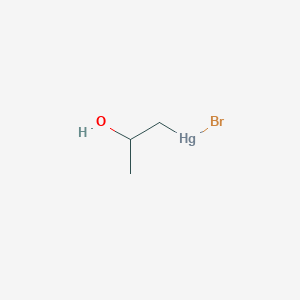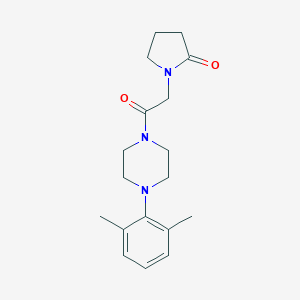
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PDP and has been found to have a variety of interesting properties that make it useful for a range of laboratory experiments. In
作用機序
The mechanism of action of PDP involves its interaction with the dopamine transporter. PDP binds to the transporter and prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in extracellular dopamine levels, which can have a range of effects on the brain and behavior.
生化学的および生理学的効果
PDP has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine, PDP has also been shown to increase the release of norepinephrine and serotonin in the brain. PDP has also been found to have anxiolytic and antipsychotic effects, which make it useful for studying the effects of these neurotransmitters on behavior.
実験室実験の利点と制限
One of the main advantages of using PDP in lab experiments is its high affinity for the dopamine transporter. This makes it useful for studying the effects of dopamine on the brain and behavior. However, one of the main limitations of using PDP is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on PDP. One area of research is in the development of more efficient synthesis methods for PDP. Another area of research is in the study of PDP's effects on other neurotransmitters, such as glutamate and GABA. Additionally, there is potential for the use of PDP in the development of new treatments for a range of neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion:
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has been found to have a variety of potential applications in scientific research. Its high affinity for the dopamine transporter makes it useful for studying the effects of dopamine on the brain and behavior. While there are limitations to its use in lab experiments, there is potential for PDP to be used in the development of new treatments for a range of neurological disorders. Further research on PDP is needed to fully understand its potential applications and limitations.
合成法
The synthesis of PDP involves several steps that require specific reagents and conditions. The first step involves the reaction between 2,6-dimethylphenylhydrazine and ethyl acetoacetate to form 1-(2,6-dimethylphenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with pyrrolidine-2-one to form the final product, PDP. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
PDP has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. PDP has been found to have a high affinity for the dopamine transporter, which makes it useful for studying the effects of dopamine on the brain. PDP has also been found to have potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
特性
CAS番号 |
131028-00-7 |
|---|---|
製品名 |
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- |
分子式 |
C18H25N3O2 |
分子量 |
315.4 g/mol |
IUPAC名 |
1-[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-14-5-3-6-15(2)18(14)20-11-9-19(10-12-20)17(23)13-21-8-4-7-16(21)22/h3,5-6H,4,7-13H2,1-2H3 |
InChIキー |
CEKSOYRGQQWHCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O |
正規SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O |
その他のCAS番号 |
131028-00-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




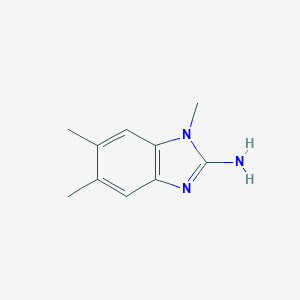
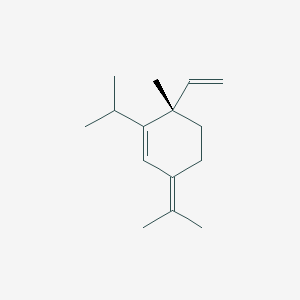
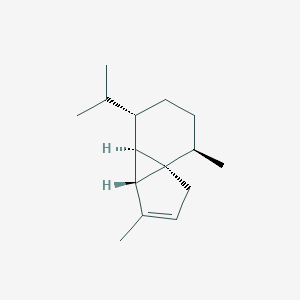
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
